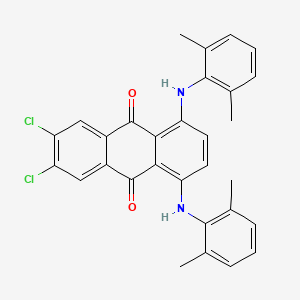
1,4-Bis((2,6-dimethylphenyl)amino)-6,7-dichloroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of anthraquinone derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Chlorination: The anthraquinone is chlorinated at the 6 and 7 positions using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione: Another anthraquinone derivative with similar structural features.
Anthraquinone: The parent compound with a simpler structure.
Uniqueness
6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione is unique due to the presence of chlorine atoms at the 6 and 7 positions and the dimethylphenylamino groups at the 1 and 4 positions. These structural features confer distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
67906-36-9 |
|---|---|
Molekularformel |
C30H24Cl2N2O2 |
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
6,7-dichloro-1,4-bis(2,6-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H24Cl2N2O2/c1-15-7-5-8-16(2)27(15)33-23-11-12-24(34-28-17(3)9-6-10-18(28)4)26-25(23)29(35)19-13-21(31)22(32)14-20(19)30(26)36/h5-14,33-34H,1-4H3 |
InChI-Schlüssel |
PCNWENIIFRCYSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


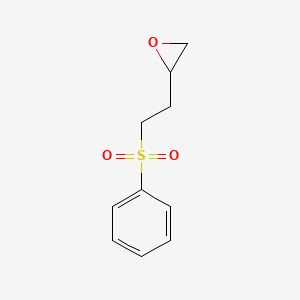
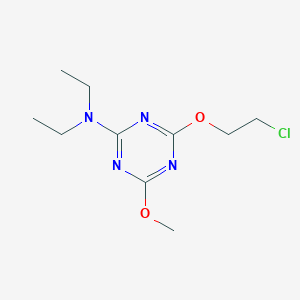
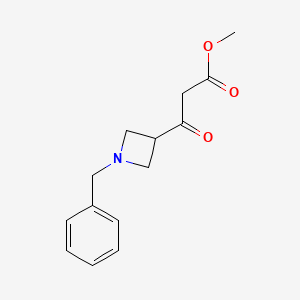
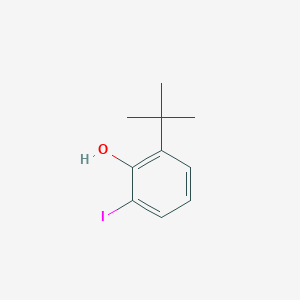
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)

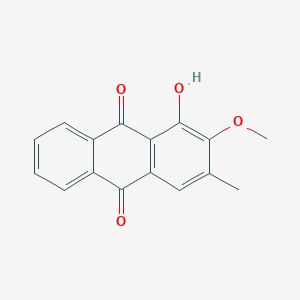
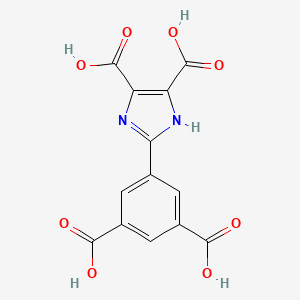
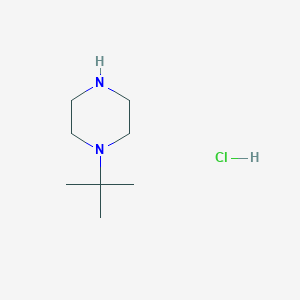
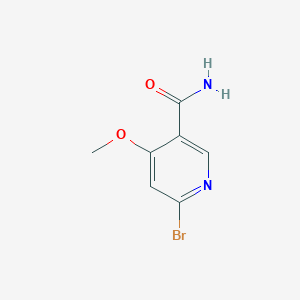
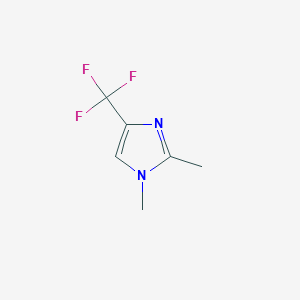
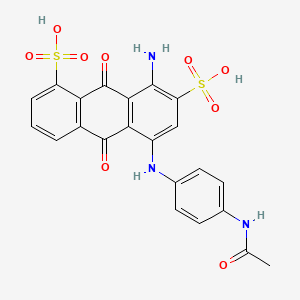
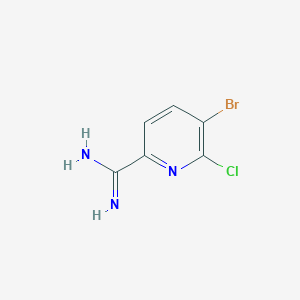
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
